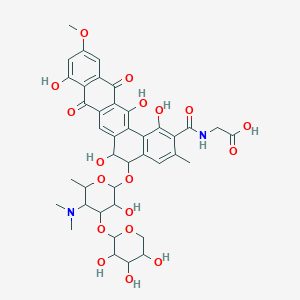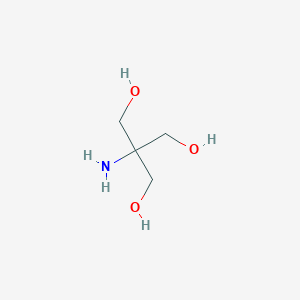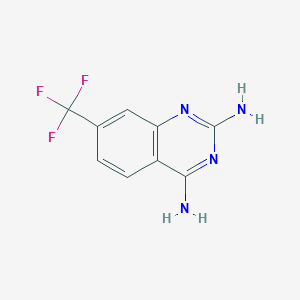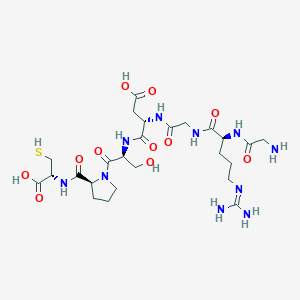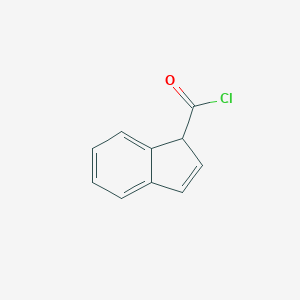![molecular formula C11H19NSi B145301 3-[3-(Trimethylsilyl)propyl]pyridine CAS No. 137017-73-3](/img/structure/B145301.png)
3-[3-(Trimethylsilyl)propyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Trimethylsilyl)propyl]pyridine, also known as TMS-pyridine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMS-pyridine is a derivative of pyridine, a heterocyclic aromatic organic compound that is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. TMS-pyridine is a versatile compound that has been studied extensively for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[3-(Trimethylsilyl)propyl]pyridine is not fully understood, but it is believed to act as a Lewis base catalyst in organic synthesis reactions. 3-[3-(Trimethylsilyl)propyl]pyridine has also been shown to inhibit the activity of enzymes such as cyclooxygenase and histone deacetylase, which are involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 3-[3-(Trimethylsilyl)propyl]pyridine has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-viral properties against viruses such as influenza and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[3-(Trimethylsilyl)propyl]pyridine has several advantages and limitations for lab experiments. One advantage is its versatility as a reagent in organic synthesis reactions, where it can be used to facilitate a wide range of reactions. 3-[3-(Trimethylsilyl)propyl]pyridine is also relatively easy to synthesize and purify, making it a cost-effective reagent for lab experiments. However, 3-[3-(Trimethylsilyl)propyl]pyridine has limitations in terms of its stability and reactivity, which can affect its effectiveness as a reagent in certain reactions. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine can be toxic and should be handled with caution in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-[3-(Trimethylsilyl)propyl]pyridine, including its potential applications in drug discovery and development. 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-viral properties, which could be explored further for the development of new anti-viral drugs. Other future directions for the study of 3-[3-(Trimethylsilyl)propyl]pyridine include its potential applications in materials science and catalysis.
Métodos De Síntesis
3-[3-(Trimethylsilyl)propyl]pyridine can be synthesized using various methods, including the reaction of pyridine with trimethylsilyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction yields 3-[3-(Trimethylsilyl)propyl]pyridine as a colorless liquid that can be purified using distillation or chromatography. Other methods of synthesis include the reaction of pyridine with trimethylsilyl triflate or trimethylsilyl iodide.
Aplicaciones Científicas De Investigación
3-[3-(Trimethylsilyl)propyl]pyridine has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. 3-[3-(Trimethylsilyl)propyl]pyridine is commonly used as a reagent in organic synthesis reactions, where it acts as a Lewis base catalyst to facilitate reactions such as acylation, alkylation, and Michael addition. 3-[3-(Trimethylsilyl)propyl]pyridine has also been studied for its potential applications in medicinal chemistry, where it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Propiedades
Número CAS |
137017-73-3 |
|---|---|
Nombre del producto |
3-[3-(Trimethylsilyl)propyl]pyridine |
Fórmula molecular |
C11H19NSi |
Peso molecular |
193.36 g/mol |
Nombre IUPAC |
trimethyl(3-pyridin-3-ylpropyl)silane |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)9-5-7-11-6-4-8-12-10-11/h4,6,8,10H,5,7,9H2,1-3H3 |
Clave InChI |
ZZMJFUYAOUMHQI-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=CN=CC=C1 |
SMILES canónico |
C[Si](C)(C)CCCC1=CN=CC=C1 |
Sinónimos |
Pyridine, 3-[3-(trimethylsilyl)propyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



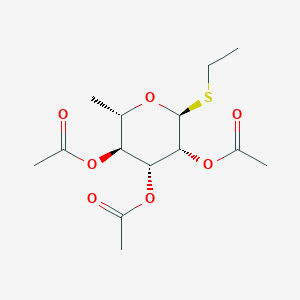
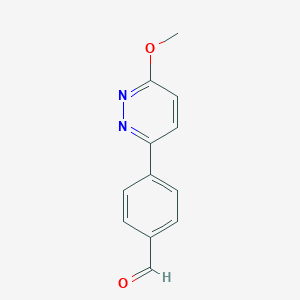
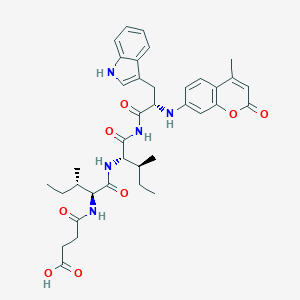
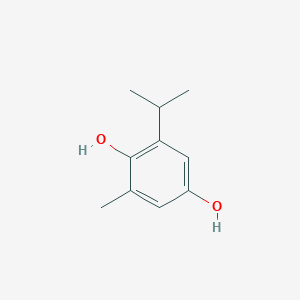
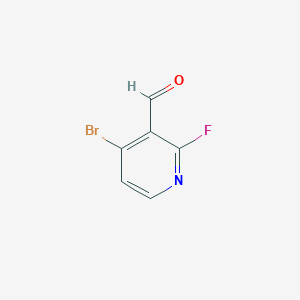
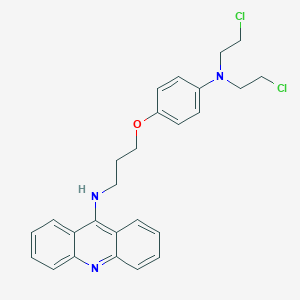
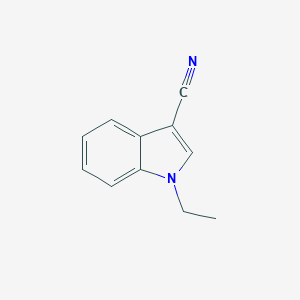
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
